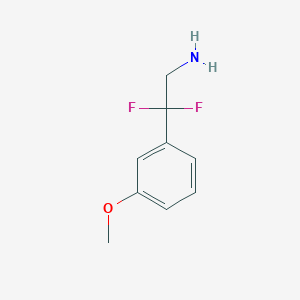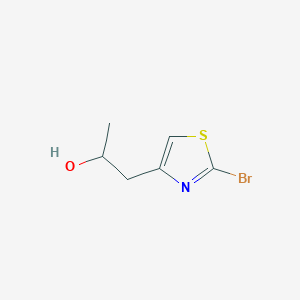
1-(2-Bromothiazol-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromothiazol-4-yl)propan-2-ol is an organic compound that belongs to the class of thiazole derivatives It features a bromine atom attached to the thiazole ring and a hydroxyl group on the propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromothiazol-4-yl)propan-2-ol typically involves the bromination of thiazole followed by the introduction of the propanol group. One common method is the reaction of 2-bromothiazole with propylene oxide under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of thiazole in large-scale reactors followed by the addition of propanol under controlled temperature and pressure conditions. The use of automated systems helps in maintaining the purity and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromothiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiazole-propanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(2-Thiazolyl)propan-2-one.
Reduction: 1-(2-Thiazolyl)propan-2-ol.
Substitution: 1-(2-Aminothiazol-4-yl)propan-2-ol or 1-(2-Thiazolylthio)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromothiazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(2-Bromothiazol-4-yl)propan-2-ol involves its interaction with various molecular targets. The bromine atom and thiazole ring can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-propanol: A secondary alcohol with a similar structure but lacks the thiazole ring.
2-(4-Bromothiazole)propan-2-ol: A closely related compound with slight structural variations.
Propan-1-ol: A simple alcohol without the bromine or thiazole functionalities.
Uniqueness: 1-(2-Bromothiazol-4-yl)propan-2-ol is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C6H8BrNOS |
|---|---|
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
1-(2-bromo-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)2-5-3-10-6(7)8-5/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
VUROCLUJTIROAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CSC(=N1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
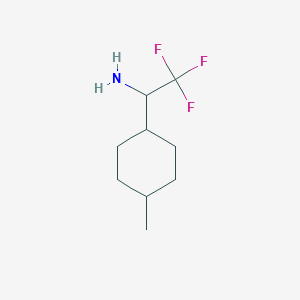
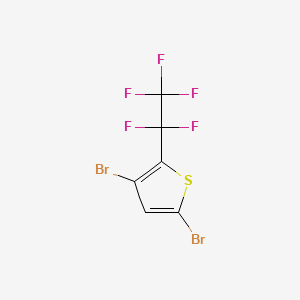
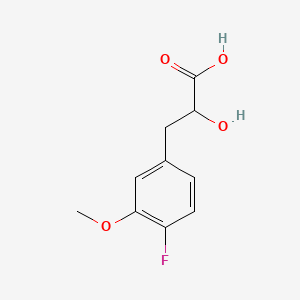
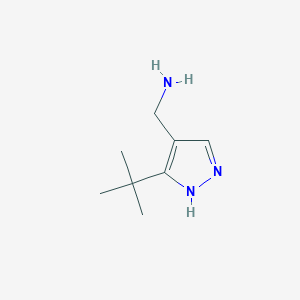
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)




![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
